molecular formula C27H32N2O4S3 B146311 Mesoridazine besylate CAS No. 32672-69-8

Mesoridazine besylate

Cat. No. B146311
CAS RN: 32672-69-8
M. Wt: 544.8 g/mol
InChI Key: CRJHBCPQHRVYBS-UHFFFAOYSA-N
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Description

Mesoridazine besylate is a phenothiazine antipsychotic agent known for its efficacy in treating schizophrenia and certain other psychiatric disorders. It is closely related to thioridazine and is characterized by its slow rate of inactivation and a relatively large proportion of free drug available for penetration to the target sites in the brain . Mesoridazine has been associated with prolongation of the QT interval on the cardiac electrocardiogram and Torsade de pointes-type arrhythmias .

Synthesis Analysis

The synthesis of mesoridazine involves creating diastereoisomers, which are then analyzed using NMR to determine their ratios. A study found that the commercially supplied mesoridazine consisted almost entirely of one diastereoisomeric pair, while a freshly synthesized sample showed two equal pairs of diastereoisomers. The diastereoisomeric pairs were further separated using a chiral shift reagent, revealing equal quantities of all four enantiomers. However, after crystallization of mesoridazine besylate, a significant difference in the diastereoisomeric ratio was observed, suggesting preferential crystallization of one pair of diastereoisomers .

Molecular Structure Analysis

The molecular structure of mesoridazine significantly influences its pharmacological activity. The stereochemistry of the sulfoxide moiety plays a dominant role in the observed structure-activity relationship (SAR). Four stereoisomers of mesoridazine were synthesized and evaluated, with two isomers demonstrating potent D2 receptor binding and functional antagonism. The stereochemistry was found to be crucial for the interaction with various receptors, including D2, 5-HT1A, 5-HT2A, 5-HT2C, D1, and D3 .

Chemical Reactions Analysis

Mesoridazine besylate's chemical reactions within the body include its interaction with the human ether-a-go-go-related gene (HERG) K+ channels. It acts as a potent and rapid open-channel blocker of HERG channels, which can explain the QT prolongation observed clinically. The block of HERG current by mesoridazine is concentration-dependent and increases over the voltage range where HERG activates .

Physical and Chemical Properties Analysis

The pharmacokinetic profile of mesoridazine has been studied using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method developed for this analysis was specific and linear for mesoridazine concentrations within the range of 0.001-4μg/ml. The intra- and inter-day precision and accuracy of the method met the acceptance criteria for assay validation guidelines, and mesoridazine was found to be stable under various processing and handling conditions .

Case Studies

Several case studies have highlighted the clinical applications and side effects of mesoridazine. One case involved sexual dysfunction associated with its use, specifically a disorder of ejaculatory mechanisms without interference with erection and orgasm . Another case study described cardiac conduction and rhythm disturbances following suicidal ingestion of mesoridazine, including first-degree atrioventricular block, prolonged QRS duration, right axis deviation, and both supraventricular and ventricular tachycardia . Additionally, mesoridazine has been evaluated in mentally retarded patients, showing enhanced anti-emotional effects compared to its parent compound, thioridazine .

Scientific Research Applications

1. Cardiac Electrophysiology

Mesoridazine, a phenothiazine antipsychotic agent, has been studied for its effects on the human ether-a-go-go-related gene (HERG) K+ currents. These currents are crucial in cardiac electrophysiology. Mesoridazine blocks HERG currents in a concentration-dependent manner, which is significant for understanding its impact on cardiac functions like QT interval prolongation and Torsade de pointes-type arrhythmias (Su et al., 2004).

2. Diastereotopic Analysis

Research on mesoridazine besylate has included diastereotopic analysis to determine the diastereoisomeric ratios in commercially supplied and freshly synthesized samples. This type of analysis is critical in the pharmaceutical field for ensuring the consistency and efficacy of drug formulations (Morrow et al., 2004).

3. Pharmacokinetics

The pharmacokinetics of mesoridazine, including its absorption and metabolism, has been a focus of research. Studies have explored the development of assay methods for mesoridazine in biological samples, which is essential for pharmacokinetic and toxicokinetic studies (Im et al., 2014).

4. Receptor Binding and Functional Studies

Mesoridazine's interaction with various receptors, including dopamine and serotonin receptors, has been investigated. Understanding its receptor binding and functional properties can provide insights into its therapeutic and side effect profiles (Choi et al., 2004).

5. Analgesic Properties

Studies have shown that mesoridazine exhibits cutaneous analgesia, comparable to certain local anesthetics. This discovery opens up potential applications of mesoridazine in pain management (Chen et al., 2010).

6. Potential in COVID-19 Treatment

Recent research has explored the potential use of mesoridazine in treating COVID-19. Molecular docking studies suggest that mesoridazine could have a high biological activity against the main protease of SARS-CoV-2, indicating its possible role in managing this viral infection (Udrea et al., 2020).

Safety And Hazards

Mesoridazine can cause life-threatening irregular heartbeats . You should only take mesoridazine if your schizophrenia has not responded to other medications . If you experience the following symptom, call your doctor immediately: fast, irregular, or pounding heartbeat .

Future Directions

Mesoridazine is no longer available in the United States . If you are currently taking mesoridazine, you should call your doctor to discuss switching to another treatment .

properties

IUPAC Name

benzenesulfonic acid;10-[2-(1-methylpiperidin-2-yl)ethyl]-2-methylsulfinylphenothiazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2OS2.C6H6O3S/c1-22-13-6-5-7-16(22)12-14-23-18-8-3-4-9-20(18)25-21-11-10-17(26(2)24)15-19(21)23;7-10(8,9)6-4-2-1-3-5-6/h3-4,8-11,15-16H,5-7,12-14H2,1-2H3;1-5H,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRJHBCPQHRVYBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCCC1CCN2C3=CC=CC=C3SC4=C2C=C(C=C4)S(=O)C.C1=CC=C(C=C1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N2O4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10954368
Record name Benzenesulfonic acid--2-(methanesulfinyl)-10-[2-(1-methylpiperidin-2-yl)ethyl]-10H-phenothiazine (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

544.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mesoridazine besylate

CAS RN

32672-69-8
Record name Mesoridazine besylate
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mesoridazine besylate [USP]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MESORIDAZINE BESYLATE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760073
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Record name Benzenesulfonic acid--2-(methanesulfinyl)-10-[2-(1-methylpiperidin-2-yl)ethyl]-10H-phenothiazine (1/1)
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Record name Mesoridazine benzenesulfonate
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Record name MESORIDAZINE BESYLATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
184
Citations
RJ Morrow, JS Millership… - … , Biological, and Chemical …, 2004 - Wiley Online Library
… However, this report showed that the MES sample (mesoridazine besylate salt) supplied by Sandoz Pharmaceuticals (East Hanover, NJ) was comprised almost entirely of one …
Number of citations: 3 onlinelibrary.wiley.com
RI Shader - Psychopharmacologia, 1972 - Springer
Sexual dysfunction associated with Mesoridazine Besylate (Serentil) … Sexual dysfunction in the form of a disorder of ejaculatory mechanisms but without interference with erection …
Number of citations: 32 link.springer.com
ISM Salih, RHK Thanacoody, GA McKay… - Clinical …, 2007 - Wiley Online Library
… intervals and plasma concentrations of thioridazine, mesoridazine, and metabolites were measured after single oral doses of thioridazine hydrochloride 50 mg, mesoridazine besylate …
Number of citations: 27 ascpt.onlinelibrary.wiley.com
JG Wagner, DA Ganes, KK Midha… - … of pharmacokinetics and …, 1991 - Springer
… Commercial tablets (Serentit | Sandoz) of 12.5, 25, and 50 mg (free base), containing the drug as mesoridazine besylate, were administered to normal human beings as single doses at …
Number of citations: 14 link.springer.com
WLM Robson, V Shashi, S Nagaraj, JP Norgaard - The Journal of urology, 1997 - Elsevier
… time as desmopressin.5, 6 Our patient was on mesoridazine besylate. A review of the literature revealed no prior reports of hyponatremia in patients receiving mesoridazine besylate. …
Number of citations: 26 www.sciencedirect.com
C Saal, A Becker - European Journal of Pharmaceutical Sciences, 2013 - Elsevier
… Earlier on Mesoridazine-besylate has been approved by FDA but meanwhile discontinued. … daily, this is significantly higher for Mesoridazine-besylate with a highest daily dose of 400 …
Number of citations: 115 www.sciencedirect.com
ML Wilde, J Menz, C Leder, K Kümmerer - Science of the Total Environment, 2018 - Elsevier
… Results of the investigated aerobic biodegradation test assays applied for Mesoridazine besylate before and after 256 min of photolysis by means of Xe lamp (TXE 150 W) irradiation. …
Number of citations: 10 www.sciencedirect.com
SM Hassan, F Belal, F Ibrahim, FA Aly - Analytical letters, 1989 - Taylor & Francis
… 3G (Mesoridazine besylate 5 mg/tablet) … HC1 and mesoridazine besylate. On the other hand 1.0 ml of the same solution is needed in case of promazine. €tC1 and perphenazine. …
Number of citations: 24 www.tandfonline.com
SJ Aguilar - Diseases of the Nervous System, 1975 - europepmc.org
… Mesoridazine besylate (Serentil) was evaluated in an eight-week open-label trial in 12 male and 41 female patients with chronic schizophrenia who had ceased to progress beyond a …
Number of citations: 7 europepmc.org
ST Walker - Journal of the Association of Official Analytical …, 1985 - academic.oup.com
… maleate injection 97.8%, chlorpheniramine maleate tablets 99.1%, cyclizine hydrochloride tablets 100.0%, doxylamine succinate tablets 103.3%, mesoridazine besylate tablets 100.4%, …
Number of citations: 2 academic.oup.com

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